

Application Notes and Protocols for ABBV-383 in In Vivo Mouse Models

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Compound of Interest

Compound Name: WS-383

Cat. No.: B10824560

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Note on Compound Name: The initial query for "**WS-383**" yielded limited specific data for in vivo mouse models. However, a significant amount of research is available for "ABBV-383," a B-cell maturation antigen (BCMA) and CD3 bispecific antibody. This document provides detailed information on ABBV-383, assuming a potential user interest in this well-documented compound.

Introduction

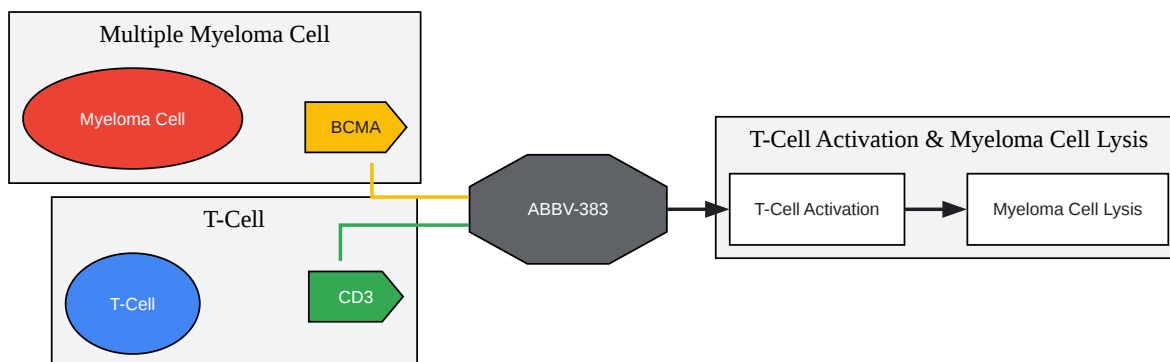
ABBV-383 is an investigational bispecific antibody designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1][2] It functions as a T-cell engager by simultaneously binding to B-cell maturation antigen (BCMA) on myeloma cells and the CD3 receptor on T-cells.[3][4] This dual-targeting mechanism brings T-cells into close proximity with cancer cells, leading to T-cell activation and subsequent lysis of the myeloma cells.[4][5] Preclinical studies have demonstrated its antitumor activity with minimal cytokine release, and it is currently undergoing evaluation in clinical trials.[1]

Mechanism of Action

ABBV-383 is composed of bivalent high-avidity BCMA-binding domains and a low-affinity CD3-binding domain.[3] This design is intended to enhance the therapeutic window by maximizing efficacy against myeloma cells while potentially reducing the incidence of cytokine release syndrome (CRS), a common side effect of T-cell engaging therapies.[4][6] The silenced Fc tail of the antibody contributes to an extended half-life.[3] BCMA is an ideal therapeutic target as it

is highly expressed on the surface of malignant plasma cells and plays a crucial role in their survival and proliferation.[3][4]

Signaling Pathway Diagram



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Caption: Mechanism of action of ABBV-383.

In Vivo Dosing and Administration

While specific preclinical dosage for mouse models is not detailed in the provided search results, information from the first-in-human clinical trial (NCT03933735) can be adapted to inform the design of such studies.[1][2]

Quantitative Data Summary

Parameter	Value	Reference
Clinical Trial Phase	Phase I, Dose Escalation/Expansion	[2]
Patient Population	Relapsed/Refractory Multiple Myeloma	[1][2]
Dose Escalation Range	0.025 - 120 mg	[2]
Dose Expansion Cohort	60 mg	[2]
Therapeutic Doses	≥ 40 mg	[1]
Administration Route	Intravenous (IV)	[2]
Dosing Schedule	Once every 3 weeks	[2]
Objective Response Rate (≥ 40 mg)	68%	[1]
Very Good Partial Response Rate (≥ 40 mg)	54%	[1]
Most Common Adverse Event	Cytokine Release Syndrome (57%)	[1]

Experimental Protocols

The following is a generalized protocol for an in vivo mouse study based on the clinical trial design for ABBV-383. This should be adapted based on the specific mouse model and research question.

Materials

- ABBV-383
- Sterile, pyrogen-free saline or other appropriate vehicle
- Multiple myeloma cell line (e.g., MM.1S)
- Immunocompromised mice (e.g., NSG mice)

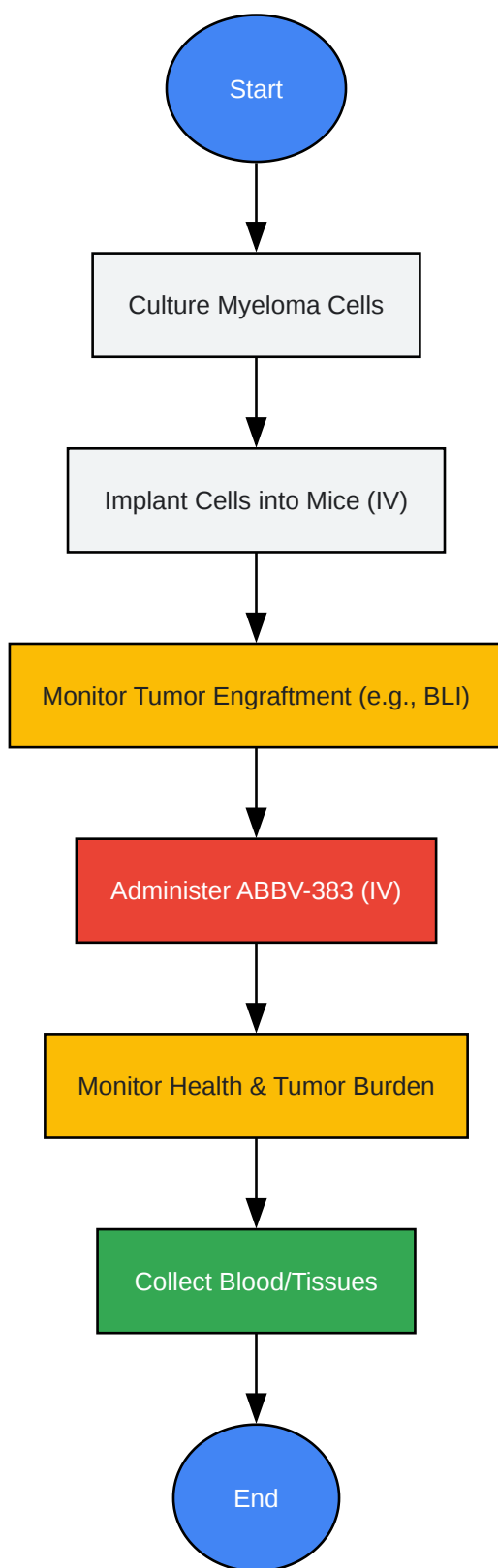
- Standard laboratory equipment for cell culture, animal handling, and injections

Experimental Workflow

- Tumor Cell Implantation:
 - Culture the chosen multiple myeloma cell line under standard conditions.
 - Harvest and resuspend the cells in a suitable medium for injection.
 - Implant the tumor cells into the mice. For a disseminated myeloma model, this is typically done via intravenous (tail vein) injection.[\[7\]](#)
- Tumor Establishment and Monitoring:
 - Allow sufficient time for the tumors to establish and engraft.
 - Monitor tumor burden using methods such as bioluminescent imaging (BLI) if using a luciferase-expressing cell line.[\[7\]](#)
- Dosing Preparation:
 - Reconstitute or dilute ABBV-383 to the desired concentration in a sterile vehicle.
- Administration:
 - Administer ABBV-383 to the mice via intravenous injection.
 - The dosing schedule can be adapted from the clinical trial, for example, once every 3 weeks, or more frequently for mouse models.
- Monitoring and Data Collection:
 - Monitor the health of the mice regularly, including body weight and any signs of toxicity.
 - Continue to monitor tumor growth/regression using the established method (e.g., BLI).
 - Collect blood samples to analyze pharmacokinetics and pharmacodynamics (e.g., cytokine levels).

- At the end of the study, tissues can be harvested for further analysis (e.g., histology, flow cytometry).

Experimental Workflow Diagram



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Caption: Generalized experimental workflow for ABBV-383 in a mouse model.

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